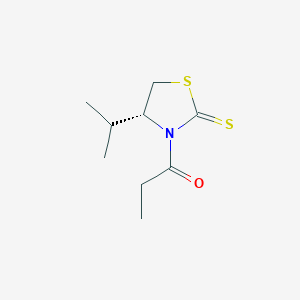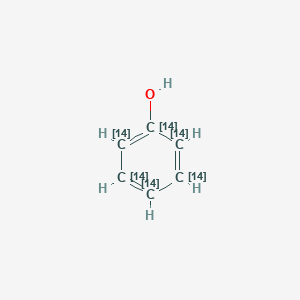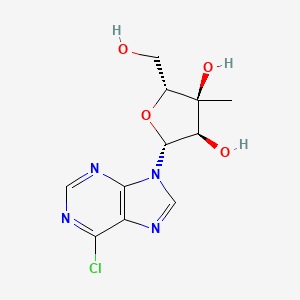
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)-
Übersicht
Beschreibung
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-(+)-thioctic acid or alpha-lipoic acid (ALA), and it is a naturally occurring compound that is synthesized in the human body. ALA has been studied extensively for its antioxidant properties and its potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
Rhodanine-Based Compounds in Drug Discovery
Rhodanines and related thiazolidine derivatives have been identified as important scaffolds in drug discovery due to their wide spectrum of pharmacological activities. These compounds have been involved in the development of treatments for conditions like type II diabetes mellitus. Chemical modifications of these heterocycles have led to a variety of compounds with significant biological activities. The versatility in chemical derivatization makes rhodanine-based compounds, including those related to 2-Thiazolidinethione, a promising area in medicinal chemistry (Tomašič & Mašič, 2009).
Anticancer Potential of 4-Thiazolidinone Derivatives
A study on 4-thiazolidinones, which are closely related to the chemical structure , has shown that these compounds exhibit cytotoxic and proapoptotic properties in certain cancer cell lines, particularly at higher concentrations. This highlights the potential application of thiazolidinone derivatives in cancer research and therapy (Szychowski et al., 2017).
Multicomponent Reactions for Bioactive Molecules
The use of multicomponent reactions (MCRs) involving thiazolidinone cores, such as 2-Thiazolidinethione derivatives, has been demonstrated to be effective in the synthesis of potentially bioactive molecules. These reactions allow for the efficient and cost-effective creation of compounds with significant structural motifs, which are crucial for the design of new therapeutic agents (Sydorenko et al., 2022).
Eigenschaften
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSKZAOAHMEGE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](CSC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461623 | |
| Record name | CTK1D1187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- | |
CAS RN |
487029-68-5 | |
| Record name | CTK1D1187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)








